

# High-performance liquid chromatography method for Disperse blue 91

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## Compound of Interest

Compound Name: Disperse blue 91

Cat. No.: B1173503

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An detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **Disperse Blue 91** is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and method validation, to ensure accurate and reproducible quantification of **Disperse Blue 91** in various matrices.

## Application Note: Analysis of Disperse Blue 91 by HPLC

### Introduction

**Disperse Blue 91** is a synthetic anthraquinone dye used in the textile industry for dyeing polyester fibers.<sup>[1]</sup> Due to its potential environmental and health impacts, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust and sensitive method for the analysis of **Disperse Blue 91**. This application note details a reversed-phase HPLC method for the determination of this dye.

### Principle

The method involves the extraction of **Disperse Blue 91** from the sample matrix using a suitable solvent, followed by separation and quantification using a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting

of a mixture of an aqueous buffer and an organic solvent. Detection is performed at the maximum absorption wavelength of **Disperse Blue 91**.

## Experimental Protocols

### 1. Reagents and Materials

- **Disperse Blue 91** analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Formic acid (analytical grade)
- Water (HPLC grade or ultrapure)
- Syringe filters (0.45 µm)

### 2. Standard Solution Preparation

A stock solution of **Disperse Blue 91** is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 20 µg/mL).

### 3. Sample Preparation (from Textile Matrix)

- Accurately weigh approximately 1 gram of the textile sample.
- Cut the sample into small pieces and place it in a conical flask.
- Add 20 mL of methanol to the flask.
- Extract the dye by sonicating the sample in an ultrasonic bath for 30 minutes at 60°C.
- Allow the solution to cool to room temperature.

- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

#### 4. HPLC-DAD Conditions

The following chromatographic conditions are recommended for the analysis of **Disperse Blue 91**:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B	Acetonitrile
Gradient Program	0-15 min: 40% B to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	Diode Array Detector (DAD) at 615 nm

#### 5. Method Validation

To ensure the reliability of the analytical method, the following validation parameters should be evaluated:

- **Linearity:** Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient ( $r^2$ ) of the calibration curve should be  $\geq 0.999$ .
- **Precision:** Determined by replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be  $\leq 2\%$ .

- Accuracy: Evaluated by spike-recovery experiments, where a known amount of **Disperse Blue 91** is added to a blank matrix and the recovery is calculated.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

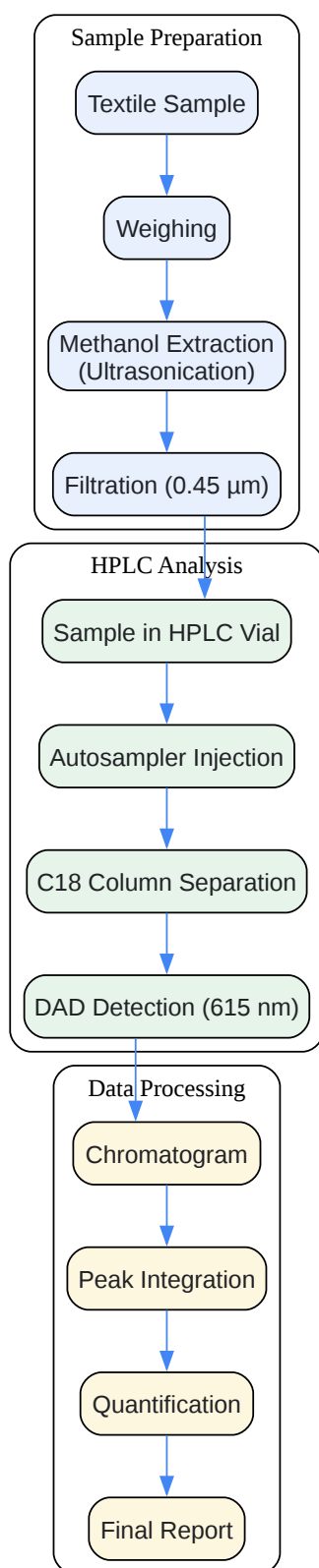
## Data Presentation

Table 1: Quantitative Data for HPLC Method Validation

Parameter	Result
Retention Time (min)	Approximately 12.5
Linearity Range (µg/mL)	0.1 - 20
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Precision (RSD %)	< 2%
Accuracy (Recovery %)	95 - 105%
LOD (µg/mL)	0.05
LOQ (µg/mL)	0.15

## Mandatory Visualization

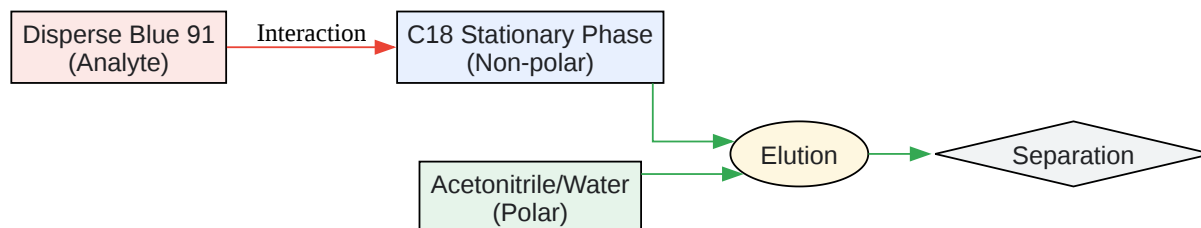
Experimental Workflow Diagram



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Caption: Workflow for the HPLC analysis of **Disperse Blue 91**.

## Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical relationship in reversed-phase chromatography.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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